(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride
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Overview
Description
(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride is a chemical compound with a complex structure that includes an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride typically involves multiple steps. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of the phthalimido group to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride is used as an intermediate in the synthesis of various complex molecules
Biology
In biological research, this compound can be used to study the effects of indene derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a precursor for drug development. Its structure suggests it could be modified to create new therapeutic agents with specific biological activities.
Industry
In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride involves its interaction with molecular targets in biological systems. The indene moiety may interact with specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and amine-containing molecules. Examples include:
Uniqueness
What sets (2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride apart is its specific combination of an indene moiety with an amine group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H22Cl2N2 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N'-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(8-7-14)10-11-5-6-12-3-2-4-13(12)9-11;;/h5-6,9H,2-4,7-8,10,14H2,1H3;2*1H |
InChI Key |
SJYXSHJAVSFELM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)CC1=CC2=C(CCC2)C=C1.Cl.Cl |
Origin of Product |
United States |
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